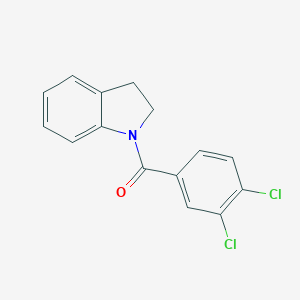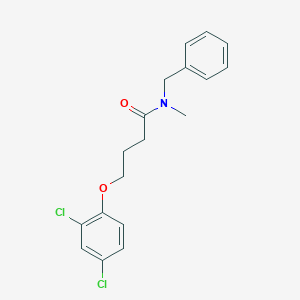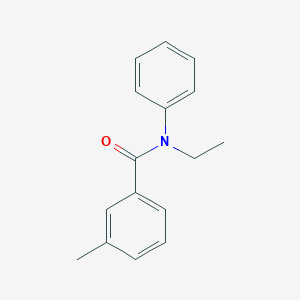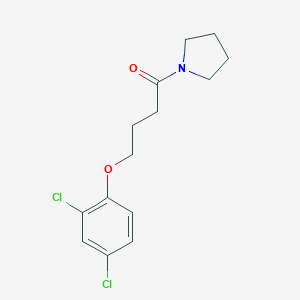![molecular formula C22H24N2OS2 B262256 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B262256.png)
8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphtho[2,3-d]pyrimidin-7(6H)-one derivatives, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
作用机制
The mechanism of action of 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is not fully understood, but it is believed to involve the modulation of various biological pathways, including the inhibition of certain enzymes and the modulation of certain receptor activities. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In neurological cells, this compound has been shown to modulate the activity of certain neurotransmitter receptors, including the NMDA and GABAA receptors.
Biochemical and physiological effects:
8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been shown to exhibit a range of biochemical and physiological effects, including antitumor, antiviral, and anti-inflammatory effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, while in viral cells, it has been shown to inhibit viral replication. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting potential applications in the treatment of inflammatory disorders.
实验室实验的优点和局限性
The advantages of using 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one in lab experiments include its potent biological activity, its ability to modulate various biological pathways, and its potential applications in a range of scientific research areas. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one. One direction is the development of novel drugs based on this compound for the treatment of various diseases, including cancer, neurological disorders, and inflammatory disorders. Another direction is the further study of its mechanism of action and potential side effects, which could provide insights into its therapeutic potential and limitations. Additionally, the exploration of its potential applications in other scientific research areas, such as drug discovery and chemical biology, could lead to the development of new tools and technologies for studying complex biological systems.
合成方法
The synthesis of 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves a multistep process that starts with the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with ethyl 2-bromoacetate to yield the ethyl ester derivative, which is subsequently converted into the final compound through a series of reactions involving cyclization, deprotection, and sulfenylation.
科学研究应用
8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been shown to modulate the activity of certain neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of novel drugs targeting various biological pathways.
属性
产品名称 |
8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one |
|---|---|
分子式 |
C22H24N2OS2 |
分子量 |
396.6 g/mol |
IUPAC 名称 |
13-cyclohexyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C22H24N2OS2/c1-2-26-22-23-20-18(21(25)24(22)15-9-4-3-5-10-15)17-13-12-14-8-6-7-11-16(14)19(17)27-20/h6-8,11,15H,2-5,9-10,12-13H2,1H3 |
InChI 键 |
PTAIUYOMQZZFRJ-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5CCCCC5 |
规范 SMILES |
CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)






![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)
![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)
![3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)